ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate
Overview
Description
“Ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a triazole ring, a phenyl group, and an ester group. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The phenyl group is a six-membered aromatic ring containing six carbon atoms, and the ester group is a carbonyl group (C=O) adjacent to an ether group (R-O-R’).Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate can be synthesized through various chemical reactions. For instance, it can be formed by the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate, followed by oxidation and treatment with sodium hydride (Pokhodylo & Obushak, 2019).
- Molecular Structure : The compound can exist in different molecular forms and exhibit varied structural properties. For example, studies on similar triazole derivatives have explored their molecular structure, revealing aspects like bond lengths, angles, and conformational differences (Horton et al., 1997).
Applications in Organic Synthesis
- Building Blocks in Organic Synthesis : Ethyl 1,2,4-triazole-3-carboxylates, including compounds like this compound, are important intermediates in organic synthesis. They can be used to synthesize a variety of other compounds, demonstrating their versatility in chemical reactions (Khomenko et al., 2016).
Future Directions
Triazole compounds, due to their versatile biological activities, are of significant interest in the development of new therapeutic agents . Future research could focus on exploring the biological activities of “ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate” and related compounds, as well as optimizing their synthesis for potential industrial applications.
Mechanism of Action
Target of Action
Many compounds similar to “ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate” are known to interact with various biological targets. For instance, indole derivatives, which share some structural similarities with the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets often results in changes to the target’s function, which can lead to various biological effects. The exact nature of these interactions and their outcomes can vary widely depending on the specific compound and target involved .
Biochemical Pathways
Compounds like “this compound” can affect a variety of biochemical pathways. For example, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, if a compound inhibits a key enzyme in a biochemical pathway, this could result in decreased production of certain molecules, potentially leading to various physiological effects .
Properties
IUPAC Name |
ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-12(17)11-13-10(14-15-11)9(16)8-6-4-3-5-7-8/h3-7,9,16H,2H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEPAABHYGJRHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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